molecular formula C15H11ClO B8299356 3,3-Diphenylacryloyl chloride CAS No. 4456-79-5

3,3-Diphenylacryloyl chloride

Cat. No.: B8299356
CAS No.: 4456-79-5
M. Wt: 242.70 g/mol
InChI Key: GAVZPHQMAKWSMG-UHFFFAOYSA-N
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Description

3,3-Diphenylacryloyl chloride (C₁₅H₁₁ClO) is an α,β-unsaturated acyl chloride characterized by phenyl substituents at both the α- and β-positions relative to the carbonyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions and the preparation of cyclopentenones . Its reactivity stems from the electron-withdrawing acyl chloride group and the conjugated diene system, which facilitates nucleophilic attacks and pericyclic reactions.

Properties

CAS No.

4456-79-5

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

3,3-diphenylprop-2-enoyl chloride

InChI

InChI=1S/C15H11ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H

InChI Key

GAVZPHQMAKWSMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The steric and electronic profiles of substituents significantly influence reactivity:

  • 3,3-Dimethylacryloyl chloride (C₅H₇ClO): Methyl groups at the α/β positions introduce minimal steric hindrance, enabling higher reactivity in nucleophilic substitutions compared to bulkier aryl-substituted analogs. However, the lack of conjugation-stabilizing groups may reduce stability in certain reactions .
  • 2,3-Diphenylacryloyl chloride: Phenyl groups at the α and β positions create significant steric hindrance, which paradoxically improves yields in catalytic molecular shuffling reactions (e.g., 82–92% yields in cyclopentenone synthesis). This contrasts with less hindered enoyl chlorides, which show moderate yields despite similar electronic properties .
  • Methyl 2-cyano-3-phenylacrylate (C₁₁H₉NO₂): The electron-withdrawing cyano group enhances electrophilicity but reduces steric bulk compared to diphenyl derivatives. This compound’s ester functionality also diminishes reactivity relative to acyl chlorides .

Positional Isomerism and Reaction Byproducts

Substituent positioning profoundly impacts reaction pathways:

  • 2,3-Diphenylacryloyl chloride (from ) undergoes isomerization during cycloaddition, producing a secondary product (3ao-2). This side reaction is attributed to steric strain from the 2,3-diphenyl arrangement, which destabilizes the primary product .

Data Tables Summarizing Comparative Properties

Compound Molecular Formula Substituents Key Reactivity Yield in Cyclopentenone Synthesis Byproduct Formation
3,3-Diphenylacryloyl chloride* C₁₅H₁₁ClO Phenyl (α, β) High (conjugated diene) N/A Not reported
2,3-Diphenylacryloyl chloride C₁₅H₁₁ClO Phenyl (α, β) Moderate (steric hindrance) 82–92% Yes (3ao-2)
3,3-Dimethylacryloyl chloride C₅H₇ClO Methyl (α, β) High (low steric hindrance) N/A No
Methyl 2-cyano-3-phenylacrylate C₁₁H₉NO₂ Cyano, phenyl (α, β) Low (ester group) N/A No

*Hypothetical data inferred from analogous compounds.

Research Findings and Implications

  • Steric vs. Electronic Effects: Bulky β-aryl groups (e.g., 2,3-diphenyl) improve yields in catalytic shuffling reactions despite steric challenges, while electron-withdrawing groups (e.g., cyano) enhance electrophilicity but require specific reaction conditions .
  • Isomerization Risks : 2,3-Diphenyl substitution promotes byproduct formation, suggesting that 3,3-diphenyl analogs might offer more predictable reactivity if synthesized .

Q & A

Q. What are the standard synthetic protocols for preparing 3,3-Diphenylacryloyl Chloride, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic acyl substitution. A common method involves reacting 3,3-diphenylacrylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Key parameters include:

  • Molar ratio : 1:1.2 (acid to SOCl₂) to minimize side reactions.
  • Temperature : 70–80°C for 4–6 hours.
  • Workup : Removal of excess SOCl₂ under reduced pressure yields the crude product, which is purified via distillation or recrystallization.
    Yield optimization requires strict moisture exclusion and inert atmosphere (N₂/Ar) to prevent hydrolysis. Confirm purity via melting point (204°C, decomposition observed in some cases) and NMR .

Q. What analytical techniques validate the purity and structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 7.3–7.6 ppm (aromatic protons), δ 6.23 ppm (vinyl proton).
    • ¹³C NMR : Signals at δ 166.4 ppm (C=O), δ 132–139 ppm (aromatic carbons).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 597.3839 (calculated for C₄₂H₄₉N₂O⁺) .
    Cross-validation with elemental analysis (C, H, Cl) and FT-IR (C=O stretch at ~1770 cm⁻¹) ensures structural integrity.

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coat.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and collect in chemical waste containers. Analogous acyl chlorides (e.g., cinnamoyl chloride) require similar protocols .

Advanced Research Questions

Q. How do electronic effects of this compound influence its reactivity in N-Heterocyclic Carbene (NHC) organocatalysis?

The electron-deficient carbonyl group in this compound facilitates nucleophilic attack by NHCs, forming acylazolium intermediates. The diphenyl groups stabilize the intermediate via resonance, enhancing catalytic efficiency in radical-mediated reactions. Kinetic studies (e.g., radical trapping with TEMPO) and DFT calculations reveal a two-electron oxidation mechanism, with radical intermediates detected via ESR spectroscopy .

Q. How should researchers address discrepancies in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts (e.g., δ 6.23 vs. δ 6.45 for vinyl protons) may arise from solvent polarity or conformational isomers. Mitigation strategies include:

  • Standardized conditions : Use deuterated solvents (CDCl₃) and calibrated spectrometers.
  • 2D NMR : HSQC and COSY to resolve overlapping signals.
  • Comparative analysis : Cross-reference with high-resolution MS and X-ray crystallography .

Q. What decomposition pathways occur under thermal or photolytic conditions, and how can they be controlled?

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO and CO₂. Photolytic degradation (UV exposure) accelerates hydrolysis, forming 3,3-diphenylacrylic acid. Stabilization methods include:

  • Additives : Radical scavengers (BHT) or stabilizers (triethylamine).
  • Light-sensitive storage : Amber glassware or opaque containers.
    Characterize degradation products via GC-MS and IR .

Q. How does steric hindrance from diphenyl groups affect reaction kinetics in acylation reactions?

Steric bulk slows nucleophilic substitution but enhances selectivity. For example, in peptide coupling, bulky amines (e.g., tert-butylamine) show lower reactivity compared to primary amines. Kinetic studies (pseudo-first-order conditions) and Hammett plots quantify steric vs. electronic contributions .

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